1,3-Dimethyl-8-((2-morpholinoethyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1,3-Dimethyl-8-((2-morpholinoethyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-((2-morpholinoethyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the naphthalen-1-ylmethyl group, and finally the attachment of the morpholinoethylthio group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-((2-morpholinoethyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a compound with a different substituent in place of the original group.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-((2-morpholinoethyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with metabolic pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted purines, such as:
- 1,3-Dimethylxanthine (Caffeine)
- 1,3-Dimethyl-7-(2-hydroxyethyl)purine-2,6-dione (Theobromine)
- 1,3,7-Trimethylxanthine (Theophylline)
Uniqueness
1,3-Dimethyl-8-((2-morpholinoethyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the naphthalen-1-ylmethyl and morpholinoethylthio groups differentiates it from other purines and may result in unique reactivity and applications.
Properties
Molecular Formula |
C24H27N5O3S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C24H27N5O3S/c1-26-21-20(22(30)27(2)24(26)31)29(16-18-8-5-7-17-6-3-4-9-19(17)18)23(25-21)33-15-12-28-10-13-32-14-11-28/h3-9H,10-16H2,1-2H3 |
InChI Key |
UIQJJFMJOYSKSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCN3CCOCC3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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